BQ-788
Overview
Description
BQ-788 is a potent and selective antagonist of the endothelin B receptor (ETB receptor). It is widely used in scientific research to study the physiological and pathological roles of endothelin, a peptide that constricts blood vessels and raises blood pressure. This compound has been instrumental in understanding cardiovascular diseases, cancer, and other conditions where endothelin plays a critical role .
Scientific Research Applications
BQ-788 has a wide range of scientific research applications:
Cardiovascular Research: This compound is used to study the role of endothelin in cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.
Cancer Research: This compound helps in understanding the role of endothelin in tumor growth, angiogenesis, and metastasis.
Neuroscience: This compound is used to investigate the role of endothelin in neurodegenerative diseases and brain injuries.
Pharmacology: This compound is used to develop and test new drugs targeting the endothelin pathway.
Safety and Hazards
The safety data sheet for BQ-788 indicates that it should be used for research purposes only and not for medicinal or household use . In case of exposure, the recommended first aid measures include moving the person to fresh air if inhaled, washing off with soap and plenty of water if in contact with skin, flushing eyes with water if in contact with eyes, and never giving anything by mouth to an unconscious person if swallowed .
Future Directions
Mechanism of Action
Target of Action
BQ-788 is a potent and selective antagonist of the Endothelin B (ETB) receptor . The ETB receptor is a G protein-coupled receptor that has a high affinity for endothelins, which are potent vasoconstrictors. The primary role of the ETB receptor is to mediate the effects of endothelins in various physiological processes, including vasoconstriction, bronchoconstriction, and cell proliferation .
Mode of Action
This compound works by preventing Endothelin-1 (ET-1) from binding to ETB receptors. It does this with a high degree of selectivity, as demonstrated by its low IC50 value of 1.2 nM for inhibiting ET-1 binding to ETB receptors in human Girardi heart cells . It only weakly inhibits the binding to eta receptors, with an ic50 value of 1300 nm .
Biochemical Pathways
It is known that the compound inhibits et-1 induced vasoconstriction, bronchoconstriction, and cell proliferation . This suggests that this compound may affect pathways related to these physiological processes.
Pharmacokinetics
It is known that this compound is a small molecule drug , which typically have good bioavailability due to their ability to cross cell membranes.
Result of Action
The inhibition of ET-1 binding to ETB receptors by this compound results in a decrease in ET-1 induced vasoconstriction, bronchoconstriction, and cell proliferation . This can have various molecular and cellular effects, depending on the specific physiological context. For example, in the cardiovascular system, it could lead to a decrease in blood pressure.
Biochemical Analysis
Biochemical Properties
BQ-788 has a high affinity for the ETB receptor, with an IC50 value of 1.2nM, indicating its strong inhibitory effect on the binding of endothelin-1 (ET-1) to ETB receptors . This interaction with the ETB receptor is the primary biochemical property of this compound.
Cellular Effects
This compound has been shown to inhibit ET-1 induced vasoconstriction, bronchoconstriction, and cell proliferation . It also exhibits antitumor effects . These effects are primarily due to its antagonistic action on the ETB receptor, which plays a crucial role in various cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ETB receptor, thereby preventing the binding of ET-1 to these receptors . This results in the inhibition of ET-1 induced cellular responses, such as vasoconstriction, bronchoconstriction, and cell proliferation .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been shown to improve mean arterial pressure, shorten prolonged QRS duration, and increase heart rate within 5 to 15 minutes of administration in a study on amitriptyline-induced cardiovascular toxicity .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have beneficial effects in amitriptyline-induced cardiovascular changes
Preparation Methods
Synthetic Routes and Reaction Conditions
BQ-788 is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is built using a series of condensation and cyclization reactions. Key reagents include amino acids, protecting groups, and coupling agents.
Functional Group Modifications: The core structure undergoes various modifications to introduce functional groups that enhance its binding affinity and selectivity for the ETB receptor. Common reagents include acylating agents, reducing agents, and oxidizing agents.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure scalability and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
BQ-788 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amines and alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions to introduce different functional groups. Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
BQ-123: Another endothelin receptor antagonist, but it selectively targets the endothelin A receptor (ETA receptor).
Bosentan: A dual endothelin receptor antagonist that blocks both ETA and ETB receptors.
Ambrisentan: Selectively targets the ETA receptor and is used in the treatment of pulmonary arterial hypertension.
Uniqueness of BQ-788
This compound is unique in its high selectivity and potency for the ETB receptor. Unlike other endothelin receptor antagonists, this compound does not significantly affect the ETA receptor, making it a valuable tool for studying the specific roles of the ETB receptor in various physiological and pathological processes .
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAHKJMGDSJDRG-DJYQTOCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173326-37-9 | |
Record name | BQ-788 free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173326379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BQ-788 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB0YNA8DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of BQ-788?
A1: this compound is a selective antagonist of the endothelin ET(B) receptor. [, , ]
Q2: How does this compound interact with the ET(B) receptor?
A2: this compound binds to ET(B) receptors with high affinity and competitively inhibits the binding of endothelin-1 (ET-1) and other ET(B) agonists. [, , , ]
Q3: What are the downstream effects of this compound binding to the ET(B) receptor?
A3: By blocking ET(B) receptors, this compound inhibits the biological effects mediated by these receptors. These effects can include:
- Inhibition of vasodilation: ET(B) receptors are involved in mediating vasodilation in some vascular beds. This compound can block this effect, leading to vasoconstriction. [, , , , , ]
- Reduced ET-1 clearance: ET(B) receptors contribute to the clearance of ET-1 from the circulation. Blocking these receptors with this compound can lead to increased plasma ET-1 levels. [, , ]
- Modulation of pulmonary vascular tone and structure: this compound has been shown to influence pulmonary vascular tone and remodeling in animal models. [, ]
- Effects on neurotransmission and smooth muscle contraction: this compound can affect neurotransmission and smooth muscle contraction in certain tissues, such as the rat vas deferens. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound free acid is C28H40N6O6, and its molecular weight is 556.66 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research articles don't provide specific spectroscopic data (NMR, IR, etc.), they confirm its chemical structure and synthesis. [, ]
Q6: How does the structure of this compound contribute to its selectivity for ET(B) receptors?
A6: The research papers highlight that this compound was developed through extensive structural modifications of earlier endothelin receptor antagonists. These modifications aimed to enhance its affinity for ET(B) receptors while minimizing its interaction with ET(A) receptors. [, ] Specific structural features responsible for its selectivity are not explicitly discussed.
Q7: How is this compound administered in the research studies?
A7: this compound is typically administered intravenously (i.v.) or intra-arterially in the studies. [, , , , ] Some studies also employed intradermal microdialysis or intracerebroventricular injections depending on the research question. [, ]
Q8: Does this compound effectively block ET(B) receptors in vivo?
A8: Yes, research confirms that this compound effectively blocks ET(B) receptors in vivo. This is demonstrated by its ability to:
- Inhibit the ET(B) receptor-mediated depressor response to ET-1 and sarafotoxin 6c (S6c) in rats. [, ]
- Increase plasma ET-1 concentration, indicating reduced ET(B)-mediated clearance. [, , ]
- Attenuate the pulmonary vasodilator response to S6c in fetal lambs. []
Q9: What are the main findings from in vitro studies using this compound?
A9: In vitro studies demonstrate that this compound:
- Potently inhibits ET-1 binding to ET(B) receptors in various cell lines, including human Girardi heart cells (hGH) and porcine coronary artery smooth muscle cells (pCASM). [, ]
- Antagonizes ET(B) receptor-mediated responses in isolated tissues, such as relaxation in rat aorta and contraction in rabbit saphenous vein. []
- Shows weak or no antagonistic activity at ETA receptors in vitro. [, ]
Q10: What are the key findings from in vivo studies using this compound?
A10: In vivo studies show that this compound:
- Inhibits ET(B) receptor-mediated depressor responses to ET-1 and S6c in rats, while enhancing ET(A) receptor-mediated pressor responses. [, ]
- Increases blood pressure in spontaneously hypertensive rats (SHR). []
- Affects renal blood flow and vascular resistance in various animal models. [, , , ]
- Influences pulmonary vascular tone and remodeling in fetal lambs. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.